molecular formula C21H20Cl2N2O2 B10996211 (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

(6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

Cat. No.: B10996211
M. Wt: 403.3 g/mol
InChI Key: GZYGSPXVXKAKED-UHFFFAOYSA-N
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Description

The compound (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic molecule that features an indole core, a piperidine ring, and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

Biologically, the compound has shown potential as an antiviral and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and viral infections .

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength .

Mechanism of Action

The mechanism of action of (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The indole core can bind to various receptors, modulating their activity and leading to therapeutic effects . The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone apart is its combination of an indole core with a piperidine ring and chlorinated phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler indole derivatives .

Properties

Molecular Formula

C21H20Cl2N2O2

Molecular Weight

403.3 g/mol

IUPAC Name

(6-chloro-1-methylindol-2-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

InChI

InChI=1S/C21H20Cl2N2O2/c1-24-18-13-17(23)5-2-14(18)12-19(24)20(26)25-10-8-21(27,9-11-25)15-3-6-16(22)7-4-15/h2-7,12-13,27H,8-11H2,1H3

InChI Key

GZYGSPXVXKAKED-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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